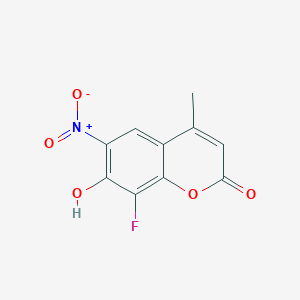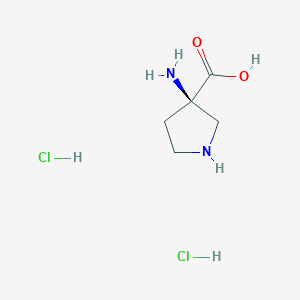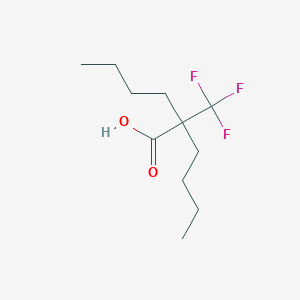
2-Butyl-2-trifluoromethyl-hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-trifluoromethyl-hexanoic acid is a fluorinated carboxylic acid with the molecular formula C11H19F3O2 and a molecular weight of 240.26 g/mol . This compound is known for its unique chemical properties due to the presence of both butyl and trifluoromethyl groups attached to the hexanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-butyl-hexanoic acid with a trifluoromethylating agent under controlled conditions
Industrial Production Methods
Industrial production of 2-Butyl-2-trifluoromethyl-hexanoic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Butyl-2-trifluoromethyl-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
科学的研究の応用
2-Butyl-2-trifluoromethyl-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Butyl-2-trifluoromethyl-hexanoic acid involves its interaction with molecular targets through its carboxylic acid and trifluoromethyl groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various molecular pathways and biological processes.
類似化合物との比較
Similar Compounds
2-Butyl-hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Trifluoromethyl-hexanoic acid: Lacks the butyl group, leading to variations in reactivity and applications.
Uniqueness
2-Butyl-2-trifluoromethyl-hexanoic acid is unique due to the presence of both butyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it valuable in various research and industrial applications.
特性
分子式 |
C11H19F3O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
2-butyl-2-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C11H19F3O2/c1-3-5-7-10(9(15)16,8-6-4-2)11(12,13)14/h3-8H2,1-2H3,(H,15,16) |
InChIキー |
FVWOIZXIHQTMQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)(C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)


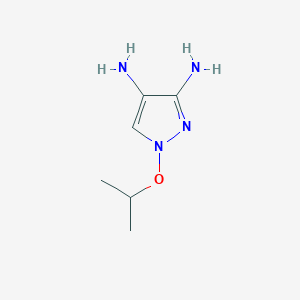
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
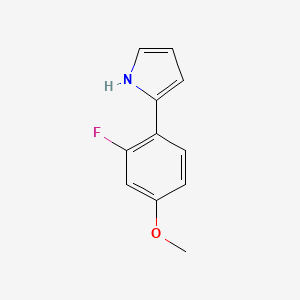
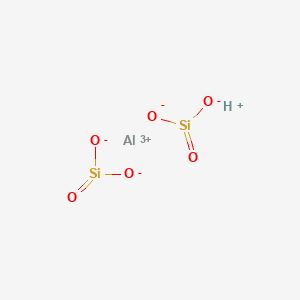
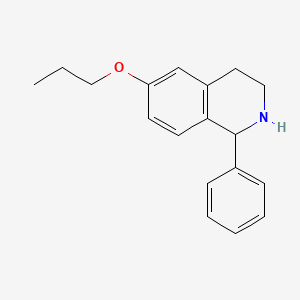

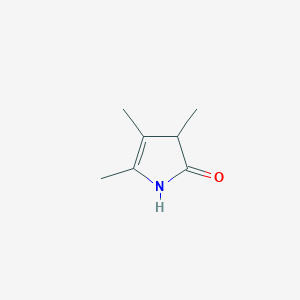
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
